Stereochemistry-Driven Glycosidase Inhibition: (2R,3R) vs. (2S,3R) and (2R,3S) Isomers
In a direct comparative study, the (2R,3R) stereoisomer (compound 1) and its enantiomer (ent-1) were evaluated alongside the cis isomers (2, ent-2) for inhibitory activity against β-glucuronidase from E. coli. The trans isomers exhibited moderate inhibitory activity, while the cis isomers showed only weak inhibition. Specifically, compound 1 (the (2R,3R) isomer) and its enantiomer (ent-1) demonstrated inhibition rates of 30% and 46%, respectively, against E. coli β-glucuronidase at a 1 mM concentration, whereas the corresponding cis isomers (2 and ent-2) showed lower inhibition rates of 2.5% and 3.2%, respectively [1]. This demonstrates a clear stereochemical dependence for enzyme inhibition, with the trans configuration being essential for activity. Furthermore, this same study also examined 4,5-dehydro derivatives (compounds 3 and 4). Compound 3, which shares the trans stereochemistry but contains a double bond, showed significantly enhanced potency, with IC50 values of 0.72 mM and 0.75 mM against β-N-acetylglucosaminidase from bovine kidney and human placenta, respectively [1].
| Evidence Dimension | Inhibition of E. coli β-glucuronidase at 1 mM |
|---|---|
| Target Compound Data | 30% inhibition for compound 1 (trans, (2R,3R) isomer) and 46% for ent-1 |
| Comparator Or Baseline | 2.5% inhibition for compound 2 (cis isomer) and 3.2% for ent-2 (cis isomer) |
| Quantified Difference | The trans isomer (2R,3R) provides up to 18.4-fold higher inhibition than the cis isomer at the same concentration. |
| Conditions | In vitro enzyme assay using E. coli β-glucuronidase at a 1 mM compound concentration. |
Why This Matters
This data provides a direct, quantitative rationale for selecting the (2R,3R) isomer over the (2S,3R) or (2R,3S) cis isomers for any application targeting β-glucuronidase inhibition, as the trans configuration is a prerequisite for meaningful enzyme engagement.
- [1] Ohara, C.; Takahashi, R.; Miyagawa, T.; Yoshimura, Y.; Kato, A.; Adachi, I.; Takahata, H. Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters 2008, 18 (6), 1810–1813. View Source
